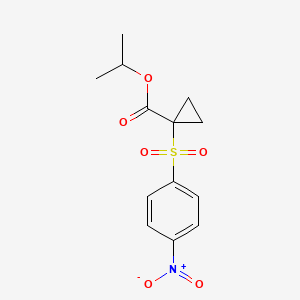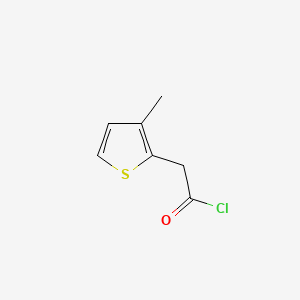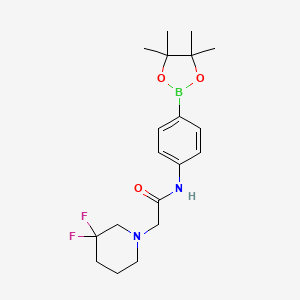![molecular formula C15H16Cl3N5O B13733347 9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride CAS No. 16267-08-6](/img/structure/B13733347.png)
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride is a compound known for its significant applications in the field of chemotherapy. It is a nitrogen mustard alkylating agent used primarily for the treatment of various malignant and nonmalignant diseases . This compound is known for its ability to interfere with the growth of cancer cells, ultimately leading to their destruction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride involves several steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]aniline with purine derivatives under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process includes the use of industrial reactors, continuous monitoring of reaction conditions, and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloroethyl groups.
Scientific Research Applications
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving DNA interactions and cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to DNA and forming cross-links, which interfere with DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include DNA and various proteins involved in cell cycle regulation . The pathways involved are primarily related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent with similar applications in chemotherapy.
Melphalan: Used for the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapy drug with broader applications.
Uniqueness
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride is unique due to its specific structure, which allows for targeted DNA interactions and effective disruption of cancer cell growth. Its specific purine derivative structure differentiates it from other nitrogen mustards, providing distinct pharmacological properties .
Properties
CAS No. |
16267-08-6 |
|---|---|
Molecular Formula |
C15H16Cl3N5O |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C15H15Cl2N5O.ClH/c16-5-7-21(8-6-17)11-1-3-12(4-2-11)22-10-20-13-14(22)18-9-19-15(13)23;/h1-4,9-10H,5-8H2,(H,18,19,23);1H |
InChI Key |
SGCSCRGHAZLSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CNC3=O)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


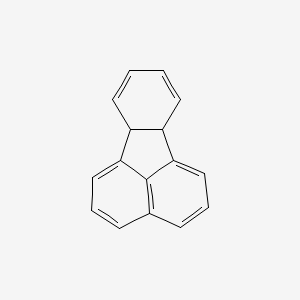


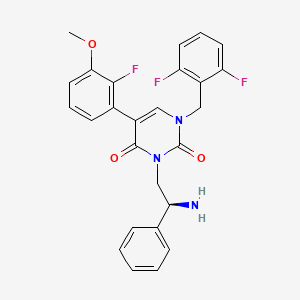
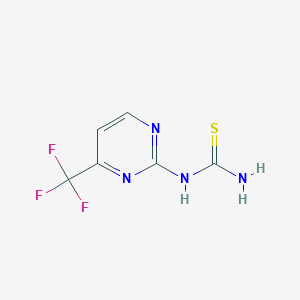
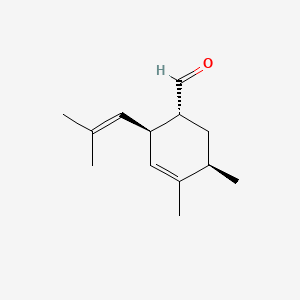

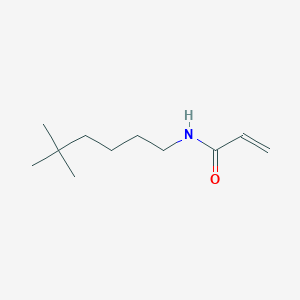
![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
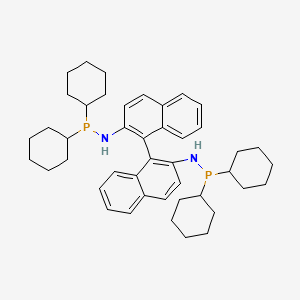
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
